molecular formula C14H9F3N2OS2 B2645926 N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide CAS No. 338777-47-2

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide

Cat. No. B2645926
CAS RN: 338777-47-2
M. Wt: 342.35
InChI Key: BLQDLMTVKQWCTQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of compounds related to N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide is in the synthesis of novel heterocyclic compounds that exhibit antimicrobial properties. For instance, Darwish et al. (2014) described the synthesis of new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Biological Activity of Heteroatomic Compounds

Further, the development of sulfur- and nitrogen-containing thiourea and acetophenone derivatives has been explored. Farzaliyev et al. (2020) elaborated on new synthetic methods to create compounds based on phenylthiourea, which demonstrated significant biological activities, including antioxidant effects and potential for drug development due to their effects on biological membranes and mitochondrial membrane potential (Farzaliyev, Shuriberko, Sujayev, Osmanova, Gojayeva, & Gahramanova, 2020).

Antimicrobial and Anticancer Evaluation

Moreover, the synthesis of thiazolidinone, thiazoline, and thiophene derivatives using cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide as a key intermediate has been investigated. Some of these compounds exhibited promising antimicrobial activities, highlighting the utility of such chemical frameworks in the development of new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Vibrational Spectroscopic Analysis

The study by Jenepha Mary, Pradhan, & James (2022) characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using vibrational spectroscopy to understand its stereo-electronic interactions. This research demonstrates the importance of such compounds in exploring interactions with DNA bases and their potential biological applications, including antiviral activities (Jenepha Mary, Pradhan, & James, 2022).

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science, given the interesting functional groups it contains .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS2/c15-14(16,17)10-2-1-3-11(6-10)22-8-12(20)19-13-9(7-18)4-5-21-13/h1-6H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQDLMTVKQWCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC(=O)NC2=C(C=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide

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